9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate
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Overview
Description
9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic steroid compound. It is structurally related to corticosteroids and is characterized by the presence of bromine atoms at the 9 and 17 positions, hydroxyl groups at the 11 and 21 positions, and an acetate group at the 21 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate typically involves multiple stepsThe final step involves the acetylation of the hydroxyl group at the 21 position using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as fluorine or chlorine
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like silver fluoride (AgF) or sodium iodide (NaI) in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehalogenated steroids .
Scientific Research Applications
9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and immunosuppressive properties, similar to other corticosteroids.
Mechanism of Action
The mechanism of action of 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Similar Compounds
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Betamethasone: 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione
Uniqueness
9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological activity. This distinguishes it from other corticosteroids like mometasone and betamethasone, which contain different halogen atoms or functional groups .
Properties
CAS No. |
61339-40-0 |
---|---|
Molecular Formula |
C24H30Br2O5 |
Molecular Weight |
558.3 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9,17-dibromo-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30Br2O5/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)24(17,26)19(29)11-22(18,4)23(13,25)20(30)12-31-14(2)27/h7-8,10,13,17-19,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
ONLDLCRQNRBPRP-RPRRAYFGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)Br)C)O)Br)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)Br)C)O)Br)C |
Origin of Product |
United States |
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